molecular formula C16H12FN3O2 B2588199 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione CAS No. 886886-41-5

1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2588199
CAS RN: 886886-41-5
M. Wt: 297.289
InChI Key: YVZJSEYAKMOUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, also known as FPMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and pharmacology. FPMPD is a pyrazine derivative that has been found to exhibit potent activity on the GABA(A) receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione for lab experiments is its potent activity on the GABA(A) receptor, which makes it a useful tool for investigating the role of this receptor in neuronal function. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione. One area of interest is the development of more potent and selective modulators of the GABA(A) receptor, which could have therapeutic applications in a range of neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the activity of this compound on the GABA(A) receptor, which could lead to a better understanding of the role of this receptor in neuronal function. Finally, there is potential for the development of novel therapeutic agents based on the structure of this compound.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione can be achieved through a multi-step process that involves the reaction of pyridine-4-carboxaldehyde with 4-fluoroaniline to form 4-(4-fluorophenyl)pyridine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrazine-2,3-dione core. Finally, the pyridine-4-methyl group is introduced through a Grignard reaction to yield this compound.

Scientific Research Applications

1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has been extensively studied for its potential applications in the field of neuroscience. Studies have shown that this compound exhibits potent activity on the GABA(A) receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. This activity has led to investigations into the use of this compound as a potential treatment for conditions such as epilepsy and anxiety disorders.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-1-3-14(4-2-13)20-10-9-19(15(21)16(20)22)11-12-5-7-18-8-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZJSEYAKMOUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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